molecular formula C12H13Cl2NO3 B5609450 4-(3,5-dichloro-2-methoxybenzoyl)morpholine

4-(3,5-dichloro-2-methoxybenzoyl)morpholine

Cat. No. B5609450
M. Wt: 290.14 g/mol
InChI Key: BHJCUINUAIQHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dichloro-2-methoxybenzoyl)morpholine, also known as SR-16234, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of morpholine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(3,5-dichloro-2-methoxybenzoyl)morpholine is not fully understood. However, it has been proposed that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,5-dichloro-2-methoxybenzoyl)morpholine in lab experiments is its ability to selectively target certain enzymes and signaling pathways involved in inflammation and angiogenesis. This makes it a useful tool for studying the underlying mechanisms of these processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the validity of the experimental results.

Future Directions

There are several future directions for the study of 4-(3,5-dichloro-2-methoxybenzoyl)morpholine. One area of research is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-(3,5-dichloro-2-methoxybenzoyl)morpholine involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain the desired compound.

Scientific Research Applications

4-(3,5-dichloro-2-methoxybenzoyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

(3,5-dichloro-2-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-17-11-9(6-8(13)7-10(11)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJCUINUAIQHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.